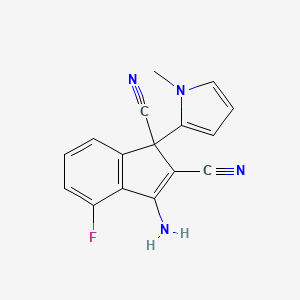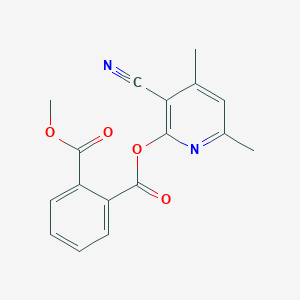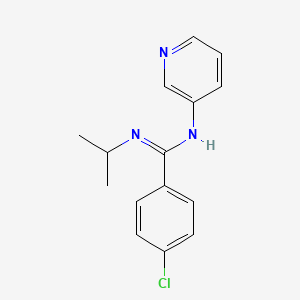![molecular formula C16H9Cl2F6N5 B3036822 3-Chloro-2-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 400081-29-0](/img/structure/B3036822.png)
3-Chloro-2-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Overview
Description
The compound “3-Chloro-2-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Scientific Research Applications
Fungicide Use
The compound is used as a fungicide. In the structure of fluazinam (a fungicide), the dihedral angle between the pyridine and benzene ring planes is significant. In the crystal, molecules are linked into inversion dimers and chains along a specific axis, creating a three-dimensional network (Jeon, Kim, Lee, & Kim, 2013).
Material Science and OLEDs
This chemical is relevant in the field of material science, particularly in organic light-emitting diodes (OLEDs). Cyclometalated Ir(III) complexes using similar pyridine derivatives as primary ligands exhibit significant phosphorescence, impacting OLED technology (Guo, Pan, Li, Wu, & Zhang, 2019).
Novel Derivative Synthesis
There is research on synthesizing novel derivatives containing the 1,2,4-triazole moiety. These derivatives, like 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine, have potential applications in various fields, including pharmaceuticals (Kumar & Mashelkar, 2007).
Synthesis and Antioxidant Properties
Research into 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has shown they can be synthesized and screened for antioxidant and antiradical activities. This indicates potential applications in biochemistry and pharmacology (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Coordination Polymers
The compound can be used to create coordination polymers with transition metals, leading to different structural configurations useful in material science and catalysis (Hu, Wang, Qian, Peng, & Huang, 2016).
Palladium Complexes
Palladium complexes containing similar ligands derived from pyridine derivatives show potential in catalysis and material science. These complexes often exhibit square-planar geometry with potential applications in catalytic processes (Montoya, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2007).
Future Directions
The future directions of this compound involve discovering many novel applications of trifluoromethylpyridines . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Properties
IUPAC Name |
3-chloro-2-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F6N5/c17-10-3-8(15(19,20)21)5-25-12(10)1-2-13-27-7-29(28-13)14-11(18)4-9(6-26-14)16(22,23)24/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMWSTUGFLEDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B3036745.png)

![5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036747.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)
![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
